3-Pyridineacetic acid, 4-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

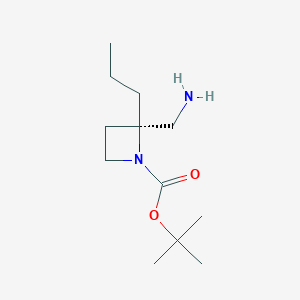

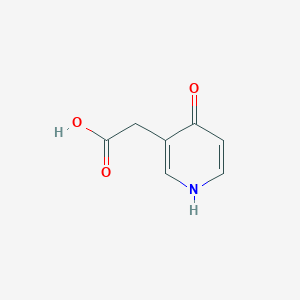

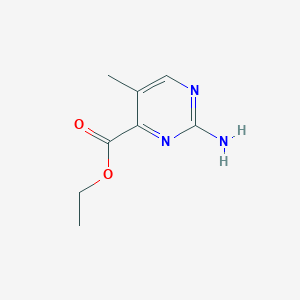

“3-Pyridineacetic acid, 4-hydroxy-” is a chemical compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It is a monocarboxylic acid that is acetic acid substituted by a (pyridin-3-yl) group .

Synthesis Analysis

The synthesis of pyridine compounds has been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the preparation of 3-hydroxypyridine by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .Molecular Structure Analysis

The molecular formula of “3-Pyridineacetic acid, 4-hydroxy-” is C7H7NO3 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and an acetic acid group substituted by a (pyridin-3-yl) group .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been analyzed in several studies. For instance, one study discusses the kinetic reaction analysis of pyridine derivatives in the T-for-H exchange reaction . Another study reports on the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .Scientific Research Applications

Synthesis and Chemical Studies

- 3-Pyridineacetic acid, 4-hydroxy-, and related compounds have been synthesized and studied for their chemical properties. For instance, the acid hydrolysis of α4,3-O-isopropylidene-5-pyridoxic acid produces 5-pyridoxic acid lactone, with suggested inter-molecular hydrogen bonding in the solid state (Tomita, Brooks, & Metzler, 1966). Another study focused on synthesizing 3-pyridineacetic acid hydrochloride starting from 3-acetylpyridine, with an overall yield of 51.0% (Hua, 2004).

Chelation and Therapeutic Potential

- A bis(3-hydroxy-4-pyridinone) derivative was developed as a potential therapeutic chelating agent. It showed higher chelating efficiency for hard metal ions (Fe, Ga, Al) compared to monodentate derivatives, indicating its potential in decorporating hard metal ions in overload situations (Santos et al., 2004). Similarly, bis(3-hydroxy-4-pyridinone)-EDTA derivatives have shown effectiveness as potential therapeutic Al-chelating agents (Santos, Gama, Gano, & Farkas, 2005).

Biological and Pharmaceutical Research

- Derivatives of pyridine-4-one, including 3-hydroxy pyridine-4-one, have shown various biological activities like antifungal, anti-malarial, antiviral, anti-inflammatory, and analgesic activities. A study evaluated the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one in animal models (Hajhashemi et al., 2012).

Enzyme Inhibition

- Esters of 3-pyridylacetic acid were found to inhibit enzymes involved in androgen biosynthesis, suggesting potential applications in treating hormone-dependent prostatic cancer (Rowlands et al., 1995).

Metal Chelation and Antioxidant Properties

- 3-Hydroxy-4-pyridinone derivatives have been studied for their metal chelation and antioxidant properties, indicating their potential role in therapeutic applications for conditions like Alzheimer's disease (Green et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2-(4-oxo-1H-pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDNONKIDCTAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxypyridin-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)

![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)